molecular formula C6H9NO3 B1282335 1-Acetyl-3-azetidinecarboxylic Acid CAS No. 97628-91-6

1-Acetyl-3-azetidinecarboxylic Acid

Cat. No.: B1282335
CAS No.: 97628-91-6
M. Wt: 143.14 g/mol
InChI Key: YFWJZEMJJMOQAC-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The safety information for 1-Acetyl-3-azetidinecarboxylic acid indicates that it has the GHS07 hazard pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-3-azetidinecarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of aminoacetic acid with acetyl chloride to produce 1-acetyl-3-azetidinium chloride, which is then converted to the acid form using a base . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-azetidinecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include ketones, amines, alcohols, and various substituted azetidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Acetyl-3-azetidinecarboxylic Acid include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidine derivatives . This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-acetylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWJZEMJJMOQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97628-91-6
Record name 1-acetylazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Azetidine carboxylic acid (2.25 g, 22.2 mmol) and acetic anhydride (80 ml) were heated gently until all of the acid had dissolved. The reaction was stirred at room temperature for 18 hours and then the acetic anhydride was removed under reduced pressure. Water was added and evaporated under reduced pressure. The residue was dissolved in hot ethyl acetate and filtered whilst hot and the filtrate was evaporated under reduced pressure to afford the title compound as a white solid, 1.54 g.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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